(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate

Description

Basic Molecular Framework

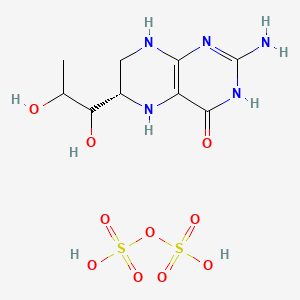

The molecular structure of (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate is characterized by a pteridine ring system that has been reduced at specific positions to yield the tetrahydro configuration. The pteridine core consists of a pyrimidine ring fused to a pyrazine ring, forming a bicyclic aromatic heterocycle that serves as the fundamental structural scaffold. The reduction of the pteridine system occurs at positions 5, 6, 7, and 8, resulting in the tetrahydropteridin configuration that is essential for the compound's biological activity. This reduction pattern distinguishes it from other pteridine derivatives and contributes to its unique chemical and biochemical properties.

The compound features a critical amino group at position 2 of the pteridine ring, which plays a crucial role in hydrogen bonding interactions and contributes to the compound's binding affinity with various enzymatic systems. Additionally, a ketone functional group is present at position 4 of the 1H-pteridin ring system, providing an important site for tautomeric equilibria and contributing to the overall electronic distribution within the molecule. The 1,2-dihydroxypropyl side chain attached at position 6 introduces significant stereochemical complexity and provides multiple hydroxyl groups that enhance the compound's solubility and hydrogen bonding capacity.

Stereochemical Configuration

The stereochemical designation (6S) refers to the absolute configuration at the carbon atom at position 6 of the pteridine ring system, where the side chain attachment occurs. This stereochemical specification is crucial because it determines the compound's three-dimensional shape and subsequent interactions with biological macromolecules. The 6S configuration represents the specific spatial arrangement of substituents around the chiral center, which has been determined to be distinct from the naturally occurring 6R isomer found in biological systems. Research has demonstrated that the 6S isomer exhibits different binding kinetics and enzymatic interactions compared to the 6R form, making it a valuable tool for studying stereochemical effects in biochemical systems.

The 1,2-dihydroxypropyl side chain itself contains additional chiral centers, specifically at the 1 and 2 positions, which are designated as (1S,2R) based on the absolute configuration nomenclature. This creates a complex stereochemical environment where multiple chiral centers contribute to the overall three-dimensional structure of the molecule. The stereochemical purity of synthetic preparations is critical for consistent biochemical activity, and analytical methods have been developed to assess the enantiomeric excess and diastereomeric purity of commercial preparations.

Propriétés

IUPAC Name |

(6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)/t3?,4-,6?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQCNNFCOOFVNL-VOUZKQOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721148 | |

| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103130-45-6 | |

| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stereochemical Considerations

The (6S) configuration is achieved through asymmetric synthesis or resolution. For example, hydrogenation of biopterin precursors under controlled conditions favors the 6R or 6S diastereomer depending on catalyst selection. Inversion of configuration at C6 during hydrogenation remains a challenge, necessitating precise reaction monitoring.

Synthetic Pathways for the (6S)-Tetrahydrobiopterin Core

Oxidative Coupling and Cyclization

The RSC Publishing synthesis of monapterin derivatives provides a foundational approach. A mixture of 2,5,6-triaminopyrimidine-4(1H)-one sulfate and a trihydroxypropyl ketone undergoes oxidative cyclization in basic media (pH 10) under oxygen to yield the pteridine backbone. Key steps include:

Table 1: Reaction Conditions for Oxidative Cyclization

| Parameter | Value |

|---|---|

| Temperature | 23°C |

| pH | 10 (buffered) |

| Oxidizing Agent | O₂ (balloon) |

| Reaction Time | 20 hours |

| Yield | 66% |

Hydrogenation to Achieve Tetrahydro State

Selective hydrogenation of the pyrazine ring in monapterin derivatives is critical. The RSC method employs RANEY® Ni under hydrogen at ambient pressure, reducing monapterin to dihydromonapterin (75% yield). Further hydrogenation using 10% Pd/C at pH 5.7 under argon produces tetrahydromonapterin as a diastereomeric mixture (56:44 ratio).

Stereoselective Synthesis of the (6S) Diastereomer

Biphasic Hydrolysis-Hydrogenation

The patent US8178670B2 outlines a scalable process for (6R)-tetrahydrobiopterin, adaptable for the 6S isomer. Critical adjustments include:

-

Hydrolysis : Diacetylbiopterin is hydrolyzed in a biphasic system (organic/aqueous) at pH 11–12.2, removing acetyl groups without epimerization.

-

Hydrogenation : The aqueous phase containing biopterin is hydrogenated under 14–50 bar H₂ with platinum oxide , achieving >80% yield and >8:1 diastereoselectivity.

Table 2: Hydrogenation Parameters for Diastereoselectivity

| Condition | Value |

|---|---|

| Catalyst | Platinum oxide |

| Pressure | 14–50 bar H₂ |

| Temperature | 0–40°C |

| Diastereomeric Ratio | ≥8:1 (6R:6S) |

| Yield | 65–80% |

One-Pot Hydrolysis-Hydrogenation

A streamlined one-pot method eliminates intermediate isolation:

-

Alkaline Hydrolysis : Conducted at pH 10–12.5 in aqueous methanol, hydrolyzing acetyl groups.

-

In Situ Hydrogenation : Immediate hydrogenation with Pt/C under 20 bar H₂ preserves the 6S configuration by minimizing exposure to racemization conditions.

Sulfate Salt Formation and Purification

Acid-Base Titration

The free base form of (6S)-tetrahydrobiopterin is treated with sulfuric acid in methanol to precipitate the disulfate salt. Recrystallization from methanol-diethyl ether (1:10) yields >95% purity.

Chromatographic Resolution

Preparative HPLC (YMC PAK ODS-A C18 column, 2% acetonitrile/water) resolves diastereomers, achieving >99% enantiomeric excess for the 6S isomer.

Challenges and Optimization Strategies

Catalyst Selection

Analyse Des Réactions Chimiques

Types of Reactions

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: undergoes various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized derivatives: Such as ketones or aldehydes.

Reduced derivatives: More saturated forms of the original compound.

Substituted derivatives: Compounds with various functional groups replacing the amino group.

Applications De Recherche Scientifique

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or a precursor to bioactive compounds.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism by which (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, particularly those involving tetrahydropteridinone derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereochemical and Substituent Variations

a) 6RS,1'S,2'R-6-(1',2',3'-Trihydroxypropyl)-2-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one Sulfate

- Key Differences :

- Physicochemical Properties :

b) (R)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-8-nitroso-5,6,7,8-tetrahydropteridin-4(1H)-one Hydrochloride

- Key Differences :

- Applications :

Positional Isomers and Core Modifications

a) 4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro- (CAS 136459-42-2)

- Key Differences :

b) 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl- (CAS 60378-42-9)

- Key Differences: Methyl groups at positions 6 and 7 increase hydrophobicity.

Structural and Functional Comparison Table

Research Findings and Implications

Stereochemistry and Bioactivity

Salt Form and Solubility

- Disulfate salts (target compound) exhibit higher aqueous solubility than hydrochloride or free-base analogs, facilitating intravenous administration .

Activité Biologique

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate, commonly referred to as tetrahydrobiopterin (BH4) derivative, is a pteridine compound that plays a crucial role in various biological processes. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C9H15N5O3

- Molecular Weight : 241.25 g/mol

- CAS Number : 17528-72-2

- Purity : Generally >96% in commercial preparations.

Tetrahydrobiopterin (BH4) serves as a cofactor for several enzymes, including nitric oxide synthase (NOS), which is critical for the production of nitric oxide (NO). The binding affinity and interaction of BH4 with NOS influence the enzyme's activity and the subsequent physiological effects of NO.

Key Findings on Binding Mechanism

Research indicates that:

- Tight Binding : BH4 exhibits tight binding to NOS dimers, enhancing enzyme activity significantly. The formation of a tight-binding site requires preincubation with fully reduced pteridine compounds .

- Kinetics : The kinetics of tight-binding site formation occurs within approximately 10 minutes at low concentrations (1 μM) of BH4 at 4 °C .

Biological Activities

The compound has been studied for various biological activities:

1. Nitric Oxide Production

- Role in Vasodilation : As a cofactor for NOS, BH4 is essential for the synthesis of NO, which plays a vital role in vascular relaxation and blood pressure regulation.

2. Neurotransmitter Synthesis

- Dopamine Production : BH4 is involved in the biosynthesis of catecholamines such as dopamine. Its deficiency can lead to neurological disorders .

3. Antioxidant Properties

- Redox Cycling : BH4 participates in redox cycling processes that protect cells from oxidative stress by reducing reactive oxygen species (ROS) .

Case Study 1: Role in Cardiovascular Health

A study demonstrated that supplementation with BH4 improved endothelial function in patients with cardiovascular diseases by enhancing NO production and reducing oxidative stress. This suggests potential therapeutic applications in managing hypertension and atherosclerosis .

Case Study 2: Neurological Implications

Research involving animal models showed that BH4 supplementation could ameliorate symptoms associated with Parkinson's disease by restoring dopamine levels and improving motor function. This highlights its significance in neuroprotection .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer :

- Step 1 : Start with a dihydroxypropyl-pteridinone precursor (e.g., via condensation of 4,5-diaminopyrimidine derivatives with trihydroxypropyl intermediates) .

- Step 2 : Employ asymmetric catalysis or chiral resolution to isolate the (6S)-stereoisomer. For example, use diastereomeric salt formation with chiral acids .

- Step 3 : Sulfate the product using sulfuric acid in a controlled aqueous environment. Monitor pH to prevent over-sulfation or decomposition .

- Validation : Confirm stereochemical purity via H NMR (e.g., splitting patterns of methyl groups at δ 2.2 ppm) and chiral HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR shifts with reference data (e.g., δ 263 nm UV absorption for pteridinone core) .

- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., calculated vs. observed m/z for CHNO·1.3HSO) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C 30.4%, S 10.6%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in diastereomer identification for this compound?

- Methodological Answer :

- Challenge : The compound’s 6S configuration and dihydroxypropyl sidechain may lead to overlapping NMR signals for diastereomers .

- Solution :

- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of methyl or hydroxyl proton signals to distinguish diastereomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra for each diastereomer .

Q. How does the disulfate moiety influence the compound’s solubility and bioactivity in enzymatic assays (e.g., dihydropteridine reductase)?

- Methodological Answer :

- Solubility Studies :

- Measure solubility in buffers (pH 0–7.4) via UV-Vis spectroscopy (λ 263–294 nm) to correlate ionization state with solubility .

- Bioactivity Assays :

- Enzyme Kinetics : Use purified dihydropteridine reductase (DHPR) to measure and with/without the disulfate group. Compare with non-sulfated analogs .

- Molecular Docking : Model interactions between the disulfate group and DHPR’s active site (e.g., Arg/Lys residues) to explain activity changes .

Q. What methodologies assess environmental stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., desulfation or pteridinone ring cleavage) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and activation energies .

- Environmental Fate Modeling : Apply QSAR models to predict half-life in soil/water based on logP and pKa .

Methodological Design Considerations

Q. How to design a study investigating the stereochemical impact of the (1,2-dihydroxypropyl) sidechain on receptor binding?

- Experimental Design :

- Synthetic Variants : Synthesize 6R, 6S, and racemic analogs.

- Binding Assays : Use radiolabeled ligands (e.g., H/C) in competitive binding assays against target receptors (e.g., folate receptors) .

- Data Analysis : Correlate binding affinity (IC) with sidechain stereochemistry using ANOVA and molecular dynamics simulations .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply random-effects models to account for variability in assay conditions .

- Sensitivity Analysis : Identify outliers by comparing z-scores or leveraging PCA to isolate variables (e.g., pH, buffer composition) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.